molecular formula C22H22N4O3 B2619070 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 906147-40-8

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2619070
CAS No.: 906147-40-8
M. Wt: 390.443
InChI Key: MHEGVGODSCUULG-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C22H22N4O3 and a molecular weight of 390.4 g/mol, this compound is designed by hybridizing multiple pharmacophoric moieties, a strategy often employed to develop novel therapeutic scaffolds with enhanced efficacy and multi-target potential . The structure integrates a furan-2-yl group, an indoline moiety, and a pyridin-3-ylmethyl group. The furan ring, an electron-rich heterocycle, is known to contribute to a molecule's ability to form hydrogen bonds with biological enzymes, thereby influencing its pharmacokinetic properties and bioavailability . The indoline framework is a key feature in many physiologically active compounds and is frequently involved in critical receptor-ligand interactions . This specific molecular architecture makes the compound a valuable candidate for researchers investigating new agents in areas such as oncology, neurology, and infectious diseases, where similar complex heterocyclic hybrids are being explored . This product is intended for research applications in vitro only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-21(24-14-16-5-3-10-23-13-16)22(28)25-15-19(20-8-4-12-29-20)26-11-9-17-6-1-2-7-18(17)26/h1-8,10,12-13,19H,9,11,14-15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEGVGODSCUULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the furan-2-yl and indolin-1-yl derivatives, followed by their coupling with pyridin-3-ylmethyl oxalamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Analogues

Key oxalamide derivatives with documented applications include:

Compound Name Key Substituents Primary Application Metabolic Stability NOEL (mg/kg/day) Reference
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl, pyridin-2-yl Umami flavor enhancer No amide hydrolysis observed 100
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-Bromophenyl, isoindoline-1,3-dione Antimicrobial activity Not studied Not reported
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide Chloro-trifluoromethylphenyl, pyridin-4-yl Anticancer (regorafenib analog) Not reported Not applicable

Key Observations:

  • S336 is a benchmark umami agonist approved globally as a flavor compound.
  • GMC-series oxalamides (e.g., GMC-1 to GMC-5) feature isoindoline-1,3-dione cores linked to halogenated aryl groups, showing moderate antimicrobial activity (e.g., MIC values ~58–83 µg/mL against E. coli) .
  • Pyridine-substituted oxalamides (e.g., S336) exhibit enhanced receptor-binding specificity due to aromatic stacking interactions, whereas halogenated analogs (e.g., GMC-1) prioritize electrophilic interactions for antimicrobial effects .

Metabolic and Toxicological Profiles

  • N-(Heptan-4-yl)benzamide analogs : These undergo ester hydrolysis but retain amide integrity, contrasting with oxalamides like S336, which resist cleavage .
  • Regulatory Status : S336 has received FAO/WHO approval for food use, while GMC-series compounds remain investigational .

Structure-Activity Relationships (SAR)

  • Aromatic Substitutions :
    • Pyridinyl groups (e.g., S336) enhance umami receptor (hTAS1R1/hTAS1R3) activation via hydrogen bonding and π-π interactions .
    • Halogenated aryl groups (e.g., GMC-1’s 4-bromophenyl) improve antimicrobial potency by increasing lipophilicity and membrane disruption .
  • Amide Linkers : Oxalamide bridges balance rigidity and solubility, critical for bioavailability in both flavor and antimicrobial applications .

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes furan, indole, and oxalamide functional groups. The presence of these moieties is believed to contribute to its biological efficacy.

Chemical Structure

ComponentDescription
FuranA five-membered aromatic ring containing one oxygen atom.
IndoleA bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
OxalamideA functional group derived from oxalic acid, forming amides.

Antimicrobial Properties

Research indicates that compounds similar to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide exhibit significant antimicrobial activity. For instance, derivatives containing furan and indole rings have been noted for their effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of compounds with similar structures against Gram-positive and Gram-negative bacteria. The findings highlighted:

  • Effective against: Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC): Ranged from 5 to 20 μg/mL for various derivatives.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research suggests that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated the cytotoxic effects of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide on cancer cell lines such as HeLa and MCF-7. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-712Cell cycle arrest at G2/M phase

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors within the target cells. For instance, it may act as an inhibitor of certain proteases involved in cancer progression or bacterial survival.

Synthesis and Derivative Development

The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multi-step organic reactions. Key steps include:

  • Formation of furan and indole intermediates through cyclization reactions.
  • Coupling reactions to attach the oxalamide moiety.
  • Purification through crystallization or chromatography techniques.

Synthetic Route Overview

StepReaction TypeKey Reagents
1CyclizationAcidic/Basic conditions
2CouplingPalladium catalysts
3Amide FormationOxalyl chloride

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